molecular formula C12H10BrN3O B594834 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1263285-84-2

3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B594834
CAS No.: 1263285-84-2
M. Wt: 292.136
InChI Key: IANLISVFKHVKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a brominated pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C12H10BrN3O and a molecular weight of 292.14 g/mol . The pyrazolopyrimidine scaffold is a versatile structure in medicinal chemistry, known for its wide range of pharmacological activities. Pyrimidine-based compounds, including fused systems like pyrazolopyrimidines, are recognized as privileged structures in drug discovery due to their diverse biological significance, which includes serving as antineoplastic (anticancer) agents, anti-inflammatory and analgesic agents, antibiotics, and anti-HIV agents . Recent scientific investigations into closely related 3-bromopyrazolo[1,5-a]pyrimidines have revealed unexpected reactivity in transformations, such as in reactions with butyllithium (BunLi), highlighting the presence of multiple reaction centers in the substrate . These findings offer new prospects for the functionalization of this chemical series, allowing for the preparation of novel pharmacologically active derivatives . The specific bromo-substitution on the pyrazole ring makes this compound a valuable synthetic intermediate for further exploration via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This product is intended for research and development purposes only. It is not intended for use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O/c1-7-6-9(10-4-3-5-17-10)16-12(14-7)11(13)8(2)15-16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANLISVFKHVKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C3=CC=CO3)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676462
Record name 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263285-84-2
Record name 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Oxidative Bromination

Using N-bromosuccinimide (NBS) in dichloromethane at 0–20°C for 16 hours achieves 76% yield for 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine. The protocol involves:

  • Dissolving the pyrazolo[1,5-a]pyrimidine precursor in DCM.

  • Gradual addition of NBS at 0°C.

  • Stirring at room temperature overnight.

  • Workup with potassium carbonate and brine.

Limitations : Requires anhydrous conditions and generates stoichiometric succinimide waste.

Halogenation via K₂S₂O₈/NaBr System

A greener alternative employs NaBr and K₂S₂O₈ in water at 80°C, enabling oxidative bromination without metal catalysts. This method is compatible with diverse substituents, including aryl and heteroaryl groups, and achieves 82–89% yields for 3-bromo derivatives.

Introducing the Furan-2-yl Moiety

The 7-position furan-2-yl group is installed via nucleophilic aromatic substitution (SNAr) or cross-coupling.

SNAr with Furan-2-ylamine

Heating 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine with furan-2-ylamine in isopropanol at 80°C for 16 hours replaces chlorine with furan-2-yl. Diisopropylethylamine (DIPEA) is used as a base, achieving 91–92% yields in analogous reactions.

Typical conditions :

  • Reagents : 1.1 equiv furan-2-ylamine, 1.5 equiv DIPEA

  • Solvent : Isopropanol

  • Workup : Concentration, partitioning between DCM/water, citric acid wash

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-7-boronate esters and furan-2-yl halides offers an alternative route, though this method is less documented for pyrazolo[1,5-a]pyrimidines.

Methyl Group Installation at Positions 2 and 5

Methyl groups are introduced during core synthesis or via post-functionalization:

Pre-installation via Enaminone Design

Using 3-methyl-enaminones in the cyclocondensation reaction directly incorporates methyl groups at positions 2 and 5. For example, reacting 5-amino-3-methylpyrazole with 3-methyl-1-phenylprop-2-en-1-one forms the dimethyl-substituted core in one pot.

Post-synthetic Methylation

Methylation of hydroxyl or amino intermediates using methyl iodide or dimethyl sulfate is feasible but risks over-alkylation.

Optimized Synthetic Route

Combining the above strategies, the most efficient pathway involves:

  • Core formation : Cyclocondensation of 5-amino-3-methylpyrazole with 3-methyl-enaminone in water/K₂S₂O₈.

  • Bromination : Oxidative bromination with NaBr/K₂S₂O₈ at 80°C.

  • Furan incorporation : SNAr with furan-2-ylamine in isopropanol.

Reaction Table :

StepReagentsConditionsYield
Core formationEnaminone, K₂S₂O₈80°C, H₂O85%
BrominationNaBr, K₂S₂O₈80°C, H₂O82%
Furan substitutionFuran-2-ylamine, DIPEA80°C, i-PrOH91%

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

    Substituted Pyrazolo[1,5-a]pyrimidines: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidized or Reduced Furans: Products include furanones or tetrahydrofuran derivatives.

Scientific Research Applications

3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₂H₁₀N₃OBr
  • Molecular Weight : 292.13 g/mol
  • CAS Registry Number : 1263285-84-2 .

Structural Features :
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic system with a pyrazole and pyrimidine ring. Key substituents include:

  • Bromine at position 3, enabling cross-coupling reactions (e.g., Suzuki–Miyaura).
  • Furan-2-yl group at position 7, introducing aromatic heterocyclic functionality.
  • Methyl groups at positions 2 and 5, contributing to steric and electronic modulation .

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent-Driven Structural and Functional Differences

The table below compares 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine with structurally related compounds:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Evidence Sources
This compound Br (3), CH₃ (2,5), furan-2-yl (7) 292.13 Potential kinase inhibitor intermediate; furan enhances π-stacking
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Br (3), CF₃ (7), lactam (5) 307.09 Activated C–O bond at C5 for SNAr reactions; used in Pim1 inhibitor synthesis
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine Br (3), Cl (7) 232.46 Electrophilic halogenation sites; precursor for cross-coupling
2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine Br (2), CH₃ (7) 212.05 Bromine at C2 alters reactivity; lower steric hindrance
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine CF₂H (5,7) 219.14 Fluorine atoms enhance metabolic stability; explored in agrochemicals

Reactivity and Electronic Effects

  • Bromine at C3 : A common feature in all brominated analogs, enabling cross-coupling (e.g., with aryl boronic acids) .
  • Furan vs. Trifluoromethyl at C7 :
    • Furan-2-yl : Electron-rich heterocycle enhances solubility and π-π interactions but may reduce metabolic stability compared to CF₃ .
    • CF₃ : Strong electron-withdrawing effect increases electrophilicity at adjacent positions, facilitating SNAr reactions .

Commercial Availability and Supplier Diversity

  • Target Compound : Available from 8 suppliers (e.g., CTK4B5127, AKOS015899980), reflecting industrial relevance .
  • Analogous Compounds :
    • 3-Bromo-7-chloro- : Supplied by Dayang Chem (Hangzhou) .
    • Trifluoromethyl Derivatives : Synthesized in academic settings (e.g., Université d’Orléans) .

Biological Activity

3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its biological activity, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core with specific substitutions:

  • Bromine atom at the 3-position
  • Furan ring at the 7-position
  • Methyl groups at the 2 and 5 positions

These structural characteristics contribute to its unique electronic and steric properties, influencing its interaction with biological targets.

Target Proteins

The primary biological activity of this compound is attributed to its inhibition of various protein kinases . Protein kinases are crucial for regulating numerous cellular processes, including cell growth, differentiation, and metabolism.

Mode of Action

The compound interacts with protein kinases by:

  • Inhibiting their activity , leading to disrupted signaling pathways.
  • Inducing changes in gene expression and biochemical reactions within cells.

This inhibition can result in decreased cell proliferation and altered cellular responses to external stimuli, making it a candidate for anticancer therapies.

Anticancer Potential

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that related pyrazolo[1,5-a]pyrimidines can inhibit the growth of various cancer cell lines by targeting kinases involved in tumor progression.
  • A study indicated that derivatives of this compound displayed micromolar IC50 values against specific targets relevant to neurodegenerative disorders, suggesting broader therapeutic implications beyond oncology .

Synergistic Effects with Chemotherapy

Recent studies have explored the synergistic effects of this compound when combined with traditional chemotherapeutics like doxorubicin:

  • In breast cancer models (e.g., MCF-7 and MDA-MB-231), certain pyrazole derivatives exhibited enhanced cytotoxicity when used alongside doxorubicin. This suggests potential for improving treatment efficacy while minimizing side effects .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
7-(Furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidineLacks bromine at 3-positionLimited activity compared to brominated analogs
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidineLacks furan ringReduced interaction with kinase targets
3-Bromo-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidineLacks methyl groups at 2 and 5 positionsDecreased potency in inhibiting cell growth

The presence of both the bromine atom and furan ring enhances the compound's reactivity and biological interactions compared to its analogs.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. One common method is the Suzuki-Miyaura cross-coupling reaction , which allows for efficient introduction of the furan moiety into the pyrazolo core .

Q & A

Q. What synthetic routes are commonly used to prepare 3-bromo-substituted pyrazolo[1,5-a]pyrimidine derivatives?

The synthesis typically involves cyclocondensation of 3-aminopyrazoles with β-diketones or enaminones. For example, 3-bromo derivatives can be synthesized via halogenation of preformed pyrazolo[1,5-a]pyrimidine cores using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Structural confirmation is achieved through NMR (e.g., NOE experiments to resolve regiochemistry ) and mass spectrometry.

Q. How is the regiochemistry of substituents on the pyrazolo[1,5-a]pyrimidine core confirmed experimentally?

Nuclear Overhauser Effect (NOE) difference experiments are critical. For instance, proximity between methyl protons and pyrimidine ring protons in 2,5-dimethyl derivatives can confirm substitution patterns . X-ray crystallography is also used to unambiguously assign positions, as demonstrated for 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

  • Antiproliferative activity : MTT or SRB assays in cancer cell lines (e.g., HeLa, HEPG2), with IC50 values calculated .
  • Enzyme inhibition : Radiometric or fluorometric assays for kinases (e.g., TRK) or phosphodiesterases, using purified enzymes .
  • Apoptosis induction : Flow cytometry for Annexin V/PI staining and mitochondrial membrane potential analysis .

Advanced Research Questions

Q. How does the bromine atom at position 3 influence the compound’s biological activity compared to other halogens?

Bromine’s electronegativity and steric bulk enhance binding affinity to hydrophobic enzyme pockets. In antianxiety studies, 3-bromo derivatives (e.g., compound 9 ) showed superior activity over fluoro/chloro analogs in rat models, likely due to stronger van der Waals interactions with GABAA receptors . However, iodinated analogs (e.g., compound 10 ) exhibited poor bioavailability due to increased molecular weight .

Q. What mechanistic insights explain the p53-activating properties of pyrazolo[1,5-a]pyrimidine derivatives in cervical cancer cells?

In HeLa cells, anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates induce mitochondrial apoptosis by stabilizing phosphorylated p53, which upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2. Immunoblotting and RT-PCR confirmed p21-mediated G1/G2 arrest . Notably, furan-2-yl substituents may enhance nuclear translocation of p53 by disrupting HPV E6-mediated degradation .

Q. How can molecular docking guide the optimization of pyrazolo[1,5-a]pyrimidines as kinase inhibitors?

Docking studies with TRK kinase (PDB: 6KCC) reveal that the furan-2-yl group at position 7 forms π-π interactions with Phe589, while the 3-bromo substituent occupies a hydrophobic cleft near Leu657. Free energy perturbation (FEP) calculations further predict improved binding with bulkier 7-aryl groups . Validation via isothermal titration calorimetry (ITC) is recommended to quantify binding affinities .

Q. What experimental strategies resolve contradictions in SAR studies for COX-2 inhibition?

Discrepancies in structure-activity relationships (SAR) arise from divergent assay conditions (e.g., human whole blood vs. recombinant enzymes). To address this:

  • Use isoform-specific COX-1/COX-2 inhibitors (e.g., celecoxib) as controls in parallel assays .
  • Perform molecular dynamics simulations to assess solvent-accessible surface area (SASA) of substituents, correlating with selectivity .
  • Validate findings in animal models (e.g., carrageenan-induced paw edema) to confirm in vitro-in vivo translation .

Q. How do crystallographic data inform formulation strategies for pyrazolo[1,5-a]pyrimidines?

Single-crystal X-ray structures (e.g., CCDC 897259 ) reveal intermolecular interactions (e.g., halogen bonding between bromine and carbonyl groups) that influence solubility. Co-crystallization with cyclodextrins or PEG-based polymers can improve aqueous solubility while retaining bioactivity .

Methodological Considerations

Q. What precautions are necessary when handling 3-bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine?

  • Use gloveboxes for weighing due to hygroscopicity .
  • Avoid prolonged light exposure to prevent bromine dissociation.
  • Dispose of waste via incineration to avoid halogenated byproducts .

Q. How can researchers address low yields in pyrazolo[1,5-a]pyrimidine synthesis?

Optimize reaction conditions:

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 90°C vs. 24 h conventionally) .
  • Employ scavenger resins (e.g., QuadraPure™) to remove excess brominating agents .
  • Monitor intermediates via LC-MS to identify side reactions (e.g., dimerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.